Methylarsonate

描述

属性

CAS 编号 |

51952-65-9 |

|---|---|

分子式 |

CH3AsO3-2 |

分子量 |

137.954 g/mol |

IUPAC 名称 |

methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-2 |

InChI 键 |

QYPPRTNMGCREIM-UHFFFAOYSA-L |

SMILES |

C[As](=O)([O-])[O-] |

规范 SMILES |

C[As](=O)([O-])[O-] |

其他CAS编号 |

51952-65-9 |

同义词 |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylarsonate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methylarsonate compounds, focusing on methylarsonic acid and its corresponding salts. It details established synthetic methodologies, including the historically significant Meyer reaction and various industrial processes. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes spectroscopic and physical property data for key compounds. Furthermore, it explores the biological context of this compound compounds by examining the enzymatic pathway of arsenic methylation and discusses the modulation of cellular signaling pathways by organoarsenicals, offering insights for their potential application in drug development.

Introduction

This compound compounds, characterized by a methyl group covalently bonded to an arsenic atom, are a class of organoarsenicals with a history of use as herbicides and fungicides.[1] More recently, the biological roles and toxicological profiles of these compounds have garnered significant interest within the scientific community, particularly in the context of arsenic metabolism in living organisms and the potential therapeutic applications of organoarsenicals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the chemical synthesis of this compound compounds, facilitating further research and development in this area.

Synthetic Methodologies

The synthesis of this compound compounds can be achieved through several routes, primarily involving the methylation of inorganic arsenic precursors. The choice of method often depends on the desired scale of production, available starting materials, and safety considerations.

The Meyer Reaction

A historically significant and fundamental method for the synthesis of methylarsonic acid is the Meyer reaction.[1] This reaction involves the alkylation of a trivalent arsenic compound, such as arsenous acid, with a methylating agent like methyl iodide in the presence of a base. The reaction proceeds via an oxidative addition mechanism, where the arsenic atom is oxidized from the +3 to the +5 state.[1]

Reaction Scheme:

As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[1]

Industrial Synthesis from Arsenic Trioxide

On an industrial scale, methylarsonic acid and its salts are often produced from arsenic trioxide (As₂O₃).[2] This method typically involves the reaction of arsenic trioxide with a methylating agent, such as dimethyl sulfate, under controlled conditions.[2] The process may also include neutralization and oxidation steps to yield the final product.

Synthesis from Sodium Arsenite

Another common starting material is sodium arsenite (NaAsO₂). Various patented methods describe the methylation of sodium arsenite using methylating agents like methyl chloride under elevated temperature and pressure.[3] Dimethyl sulfate can also be employed for this transformation.[4]

Experimental Protocols

This section provides detailed experimental procedures for the laboratory-scale synthesis of methylarsonic acid and its disodium salt.

Synthesis of Methylarsonic Acid via the Meyer Reaction

Materials:

-

Arsenous acid (As(OH)₃)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol (for recrystallization)[5]

-

Acetone (for recrystallization)[5]

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium arsenite by dissolving arsenous acid in an aqueous solution of sodium hydroxide.

-

To this solution, add methyl iodide.

-

The reaction mixture is then heated under reflux with vigorous stirring. The progress of the reaction can be monitored by periodically analyzing aliquots of the reaction mixture.

-

Upon completion of the reaction, the mixture is cooled, and any sodium iodide precipitate is removed by filtration.

-

The filtrate is then acidified to precipitate methylarsonic acid.

-

The crude methylarsonic acid is collected by filtration and purified by recrystallization from ethanol or acetone to yield white crystalline plates.[5]

Synthesis of Disodium this compound

Materials:

-

Sodium arsenite (NaAsO₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

Procedure:

-

Prepare an aqueous solution of sodium arsenite.

-

With careful temperature control, slowly add dimethyl sulfate to the sodium arsenite solution while maintaining a basic pH with the addition of sodium hydroxide. The reaction is exothermic and should be cooled as needed.[4]

-

After the addition is complete, the reaction mixture is heated to ensure complete reaction.

-

The resulting solution contains disodium this compound. The product can be isolated by evaporation of the solvent and subsequent purification steps if necessary.

Data Presentation

Table 1: Physical and Chemical Properties of Methylarsonic Acid and its Salts

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility | pKa |

| Methylarsonic acid | CH₅AsO₃ | 139.97 | 160.5[4] | White hygroscopic solid[6] | Soluble in water and ethanol[5] | pKa1= 4.1, pKa2= 9.02[6] |

| Disodium this compound | CH₃AsNa₂O₃ | 183.93 | Decomposes | Colorless hygroscopic solid | Soluble in water | - |

Table 2: Spectroscopic Data for Methylarsonic Acid

| Technique | Key Peaks/Signals |

| ¹H NMR | A single peak corresponding to the methyl protons is expected. The chemical shift will depend on the solvent used. |

| ¹³C NMR | A single peak corresponding to the methyl carbon is expected. |

| Mass Spec (EI) | Molecular Ion (M+): m/z 140. Key fragments may be observed at m/z 125, 107.[4] |

| FTIR (Solid, Mull) | Characteristic peaks for O-H, C-H, As=O, and As-C bonds are expected.[7] |

Note: Specific chemical shifts in NMR spectra are highly dependent on the solvent and pH. The data presented here are general expectations.

Visualization of Pathways

Synthetic Workflow for Methylarsonic Acid

Caption: Synthetic workflow for methylarsonic acid via the Meyer reaction.

Arsenic Methylation Biological Pathway

Caption: Simplified biological pathway of arsenic methylation catalyzed by AS3MT.

Biological Context and Drug Development Implications

The primary pathway for the metabolism of inorganic arsenic in humans is through enzymatic methylation, predominantly carried out by arsenic (+3 oxidation state) methyltransferase (AS3MT).[8][9] This process involves the sequential addition of methyl groups, donated by S-adenosylmethionine (SAM), to trivalent arsenic species.[8] The pathway generates monomethylated and dimethylated arsenic species, which are generally considered less toxic and more readily excreted than inorganic arsenic.[8]

The intermediates and products of this pathway, including this compound, have been shown to modulate various cellular signaling pathways. For instance, arsenic compounds can induce oxidative stress and affect pathways involved in cell proliferation, apoptosis, and neoplastic transformation, such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[10][11] This modulation of critical cellular processes has spurred interest in the development of organoarsenic compounds as potential therapeutic agents, particularly in oncology. Arsenic trioxide is already an established treatment for acute promyelocytic leukemia, and ongoing research is exploring the potential of novel organoarsenicals with improved efficacy and reduced toxicity profiles.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound compounds, with a focus on practical laboratory procedures and comprehensive data presentation. The synthetic routes described, along with the characterization data, offer a solid foundation for researchers to produce and study these compounds. Furthermore, the exploration of the biological context of arsenic methylation and the impact of organoarsenicals on cellular signaling pathways highlights the potential for these compounds in the field of drug discovery and development. Further research into the synthesis of novel this compound derivatives and a deeper understanding of their mechanisms of action will be crucial in unlocking their full therapeutic potential.

References

- 1. Methylarsonic acid - Wikipedia [en.wikipedia.org]

- 2. Methylarsonic acid [sitem.herts.ac.uk]

- 3. US2442372A - Method of manufacturing sodium methyl arsonate - Google Patents [patents.google.com]

- 4. Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYLARSONIC ACID CAS#: 124-58-3 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Arsonic acid, methyl- [webbook.nist.gov]

- 8. Pathway of Human AS3MT Arsenic Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of arsenic methylation: Identification of the transcriptional region the human AS3MT gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different mechanisms of arsenic related signaling in cellular proliferation, apoptosis and neo-plastic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Modulation of Different Signaling Pathways in Liver Cancer by Arsenic Trioxide - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

A Comprehensive Technical Guide to the Chemical Properties and Structure of Methylarsonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonate, and its parent compound methylarsonic acid, are organoarsenic compounds of significant interest in environmental science, toxicology, and agriculture. Historically used as a component in herbicides, its presence and transformation in the environment are of critical concern. This technical guide provides an in-depth overview of the chemical properties and structural characteristics of methylarsonic acid and its corresponding sodium salts, monosodium this compound (MSMA) and disodium this compound (DSMA).

Chemical Structure and Identification

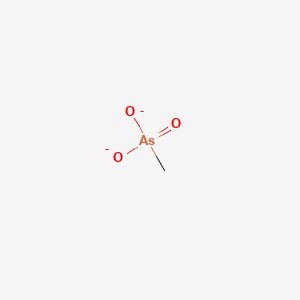

Methylarsonic acid is a diprotic acid with a central arsenic atom bonded to a methyl group and three oxygen atoms. The this compound anion exists in monovalent (CH₃AsO₃H⁻) and divalent (CH₃AsO₃²⁻) forms.

Below is a visualization of the chemical structure of this compound.

Table 1: Chemical Identifiers for Methylarsonic Acid and its Sodium Salts

| Identifier | Methylarsonic Acid | Monosodium this compound (MSMA) | Disodium this compound (DSMA) |

| IUPAC Name | Methylarsonic acid[1] | Sodium hydrogen this compound[2] | Disodium methyl-dioxido-oxoarsorane[3] |

| CAS Number | 124-58-3[1] | 2163-80-6[4] | 144-21-8[3] |

| Chemical Formula | CH₅AsO₃[1] | CH₄AsNaO₃[2][4] | CH₃AsNa₂O₃[3] |

| SMILES | C--INVALID-LINK--(O)O[1] | C--INVALID-LINK--(O)[O-].[Na+][2] | C--INVALID-LINK--([O-])[O-].[Na+].[Na+][3] |

| InChI | InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)[1] | InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+1/p-1[2] | InChI=1S/CH5AsO3.2Na/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2[3] |

Physicochemical Properties

The physicochemical properties of methylarsonic acid and its salts are crucial for understanding their environmental fate and behavior. These properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Methylarsonic Acid | Monosodium this compound (MSMA) | Disodium this compound (DSMA) |

| Molecular Weight | 139.97 g/mol [1][5] | 161.95 g/mol [2][6][7] | 183.93 g/mol [3] |

| Appearance | White, crystalline solid[8] | Colorless solid[6] | Colorless, water-soluble solid[3] |

| Melting Point | 161 °C[9] | 113-116 °C[6] | >355 °C[10] |

| Boiling Point | 393.3 °C at 760 mmHg[8] | 393.3 °C at 760 mmHg[6] | 165 °C[10] |

| Solubility in Water | Very good[9] | >=10 g/100 mL at 22 °C[6] | 300 g/L at 25 °C |

Table 3: Chemical Properties

| Property | Methylarsonic Acid | Monosodium this compound (MSMA) | Disodium this compound (DSMA) |

| pKa₁ | 4.1[8] | - | 4.1[10] |

| pKa₂ | 9.02[8] | - | 8.94[10] |

| Stability | Stable[8] | Stable to hydrolysis | Decomposed by strong oxidizing & reducing agents |

| Corrosivity | Mildly corrosive[8] | Non-corrosive to iron, rubber, & most plastics | Non-corrosive to iron, rubber and most plastics[10] |

Experimental Protocols

Synthesis of Methylarsonic Acid and its Salts

The synthesis of methylarsonic acid is historically significant and is often achieved through the Meyer reaction .[1] This reaction involves the alkylation of arsenous acid with methyl iodide in the presence of a base.[1]

A general representation of the Meyer reaction is as follows: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[1]

Industrially, the disodium salt of methylarsonic acid (DSMA) can be prepared by reacting methyl chloride with sodium arsenate under pressure or by the reaction of dimethyl sulfate with a solution of arsenic trioxide in sodium hydroxide.[8] Monosodium this compound (MSMA) can be produced by the neutralization of methylarsonic acid with sodium hydroxide.

A general laboratory-scale synthesis for diiodo(methyl)arsine, a precursor for some organoarsenicals, involves the reaction of the monosodium salt of this compound with potassium iodide and concentrated hydrochloric acid, followed by reduction with sulfur dioxide gas.[11] The resulting diiodo(methyl)arsine can then be used in further synthetic steps.[11]

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in various matrices is essential for environmental monitoring and toxicological studies. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique.

HPLC-ICP-MS for Arsenic Speciation:

A robust method for the determination of arsenic species, including this compound (MMA), is high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).[12]

-

Principle: This technique separates different arsenic species based on their retention times on an HPLC column. The eluent from the HPLC is then introduced into an ICP-MS system, which atomizes and ionizes the arsenic atoms, allowing for their sensitive and selective detection.[12]

-

Sample Preparation: Environmental water samples are typically filtered through a 0.45 µm filter before analysis.[13] For solid samples like soil or biological tissues, an extraction step is necessary to transfer the arsenic species into a liquid phase.

-

Chromatographic Conditions (Example):

-

Column: Anion-exchange columns, such as the Hamilton PRP-X100, are often used for the separation of anionic arsenic species like this compound.[13]

-

Mobile Phase: A buffered mobile phase, for instance, a nitrate/phosphate buffer, is used to achieve optimal separation.[13]

-

Detection: The ICP-MS is tuned to monitor the mass-to-charge ratio (m/z) of arsenic (typically 75As). To overcome isobaric interferences, collision/reaction cell technology with gases like oxygen can be employed to shift the arsenic mass to a different m/z (e.g., 91 as AsO⁺).[13]

-

Below is a conceptual workflow for the analysis of this compound using HPLC-ICP-MS.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. The presented data, summarized in clear tables, and the overview of synthetic and analytical methodologies offer valuable resources for researchers and professionals in related fields. The provided structural and workflow diagrams serve to visually simplify complex information. Further in-depth research into specific experimental conditions is recommended for the practical application of the described protocols.

References

- 1. Methylarsonic acid - Wikipedia [en.wikipedia.org]

- 2. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 3. Disodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 4. Monosodium_methyl_arsenate [chemeurope.com]

- 5. Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. ICSC 0755 - METHYLARSONIC ACID [chemicalsafety.ilo.org]

- 10. echemi.com [echemi.com]

- 11. Chemical synthesis of the organoarsenical antibiotic arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Determination of four arsenic species in environmental water samples by liquid chromatography- inductively coupled plasma - tandem mass spectrometry [pubs.usgs.gov]

The Environmental Fate and Transport of Methylarsonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonate, an organic arsenical, has seen widespread use as a herbicide, particularly in the forms of monosodium this compound (MSMA) and disodium this compound (DSMA).[1][2] Its application in agricultural and turfgrass management has led to concerns about its persistence, mobility, and transformation in the environment.[3][4][5] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, sorption behavior, and the key factors influencing its environmental persistence. The information is intended to support research, risk assessment, and the development of effective environmental management strategies.

Chemical and Physical Properties

This compound exists predominantly as methylarsonic acid or its sodium salts (MSMA and DSMA). These compounds are highly soluble in water, which significantly influences their environmental mobility.[2][6]

Table 1: Chemical and Physical Properties of this compound and its Sodium Salts [2]

| Property | Monosodium this compound (MSMA) | Disodium this compound (DSMA) | Methylarsonic Acid |

| Synonyms | Sodium acid methanearsonate, MSMA | Disodium methanearsonate, DSMA | MMA |

| CAS Number | 2163-80-6 | 144-21-8 | 124-58-3 |

| Molecular Formula | CH₄AsNaO₃ | CH₃AsNa₂O₃ | CH₅AsO₃ |

| Molecular Weight | 161.95 g/mol | 183.93 g/mol | 139.96 g/mol |

| Appearance | White crystalline solid | Colorless crystalline solid | White crystalline solid |

| Water Solubility | High | High | High |

| pKa of Methylarsonic Acid | pKa₁ = 4.1, pKa₂ = 8.94 | pKa₁ = 4.1, pKa₂ = 8.94 | pKa₁ = 4.1, pKa₂ = 8.94 |

Environmental Fate of this compound

The environmental fate of this compound is governed by a complex interplay of biotic and abiotic processes, including degradation, sorption, and transport. A conceptual model illustrating these processes is presented below.

Degradation

The degradation of this compound in the environment is a critical process that reduces its concentration and alters its chemical form. Both biotic and abiotic pathways contribute to its transformation.

Biotic Degradation: Microbial activity is the primary driver of this compound degradation in soil.[2] Soil microorganisms can utilize the methyl group as a carbon source, leading to the cleavage of the carbon-arsenic (C-As) bond.[2] This process, known as demethylation, results in the formation of inorganic arsenic (arsenate and arsenite), which is generally more toxic.[4][7] Conversely, some microorganisms can further methylate this compound to form dimethylarsinate (DMA) and trimethylarsine oxide, which can be volatilized as trimethylarsine gas.[1]

Abiotic Degradation: Under typical environmental conditions, this compound is considered stable to hydrolysis.[2] Regulatory testing guidelines generally classify a substance as stable if less than 10% degradation occurs after five days at 50°C in sterile aqueous solutions at pH 4, 7, and 9, a criterion that this compound typically meets.[2]

Sorption and Mobility

The mobility of this compound in soil and aquatic systems is largely controlled by sorption processes.

Sorption in Soil: this compound is known to sorb to soil particles, which reduces its availability for leaching and biological uptake.[5][8] The extent of sorption is influenced by several soil properties:

-

Soil Composition: Soils with higher clay content and the presence of aluminum and iron oxyhydroxides exhibit greater sorption capacity for this compound.[9]

-

Soil Organic Carbon (SOC): Increased SOC content has been shown to decrease the removal of arsenic from solution and enhance its transformation.[4]

-

pH: Soil pH can affect the surface charge of soil minerals and the speciation of this compound, thereby influencing sorption.

Sorption of this compound to soil is often biphasic, with an initial rapid sorption phase followed by a slower phase limited by species transformation.[4] Desorption can be slow, and a significant fraction of the sorbed this compound may become strongly bound and less available over time.[9] For instance, one study found that after a 1-day residence time, 77% of sorbed MMA was desorbed from a subsoil, which decreased to 66% after a six-month residence time.[9]

Table 2: Quantitative Data on this compound Sorption and Transformation

| Parameter | Value | Soil Type/Conditions | Reference |

| Sorption | Rapid initial sorption, followed by slower continual sorption | Soil columns | [8] |

| Water Extractable Fraction (Day 2) | 20-25% of added radioactivity | Soil columns | [8] |

| Water Extractable Fraction (Day 90) | < 3.1% of added MMA | Soil columns | [8] |

| Desorption of MMA (1 day residence) | 77% | Reybold subsoil | [9] |

| Desorption of MMA (6 months residence) | 66% | Reybold subsoil | [9] |

Transport in Aquatic Systems: Due to its high water solubility, this compound that is not sorbed to soil particles has the potential to be transported into aquatic systems through surface runoff and leaching.[8] Once in aquatic environments, its fate is governed by similar processes of sorption to sediments, microbial degradation, and potential bioaccumulation. The transport of contaminants in aquatic systems can also be mediated by biological vectors such as migrating fish and birds.[10][11]

Experimental Protocols

Understanding the environmental fate of this compound relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Soil Sorption/Desorption Batch Equilibrium Experiment

This protocol is used to determine the extent to which this compound is sorbed by soil and the ease with which it can be desorbed.

Methodology:

-

Preparation: Air-dry and sieve soil samples. Prepare a series of standard solutions of this compound in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Sorption:

-

Place a known mass of soil into centrifuge tubes.

-

Add a known volume of a this compound standard solution to each tube.

-

Include control tubes with no soil to account for any sorption to the tube walls.

-

Agitate the tubes on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the solid and liquid phases.

-

Filter the supernatant and analyze for the equilibrium concentration of this compound using an appropriate analytical technique (e.g., HPLC-ICP-MS).

-

Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

-

-

Desorption:

-

After the sorption step, decant the supernatant.

-

Add a known volume of the background electrolyte (without this compound) to the soil pellet.

-

Resuspend the soil and equilibrate for the same duration as the sorption step.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

Protocol 2: Soil Degradation Study (Aerobic)

This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Treatment: Treat fresh soil samples with a known concentration of this compound. For studies investigating mineralization, ¹⁴C-labeled this compound is often used.

-

Incubation:

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate soil samples.

-

Extract the soil to determine the concentrations of the parent this compound and its degradation products.

-

Analyze the extracts using techniques such as liquid chromatography coupled with mass spectrometry to identify and quantify the different arsenic species.

-

For mineralization studies, analyze the CO₂ trapping solution for ¹⁴C content using liquid scintillation counting.[2]

-

Conclusion

The environmental fate and transport of this compound are complex, with microbial degradation and soil sorption being the dominant processes. While this compound itself is of moderate toxicity, its degradation to more toxic inorganic arsenic species is a significant concern. The high water solubility of this compound also poses a risk of contamination to ground and surface waters. A thorough understanding of the factors influencing these processes, such as soil type, organic matter content, and microbial activity, is crucial for predicting the environmental behavior of this compound and for developing effective management and remediation strategies. Further research is needed to fully elucidate the long-term fate of this compound and its transformation products in various environmental compartments.

References

- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 2. benchchem.com [benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Impact of soil organic carbon on monosodium methyl arsenate (MSMA) sorption and species transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental fate of monosodium methanearsonate (MSMA)-Part 1: Conceptual model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monosodium this compound [sitem.herts.ac.uk]

- 7. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiscale assessment of methylarsenic reactivity in soil. 1. Sorption and desorption on soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically mediated transport of contaminants to aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Toxicological Profile of Methylarsonate: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the toxicological effects of methylarsonate, an organoarsenic compound used as a herbicide and also formed as a metabolite of inorganic arsenic in various organisms. The document details its mechanisms of action, including metabolic activation, genotoxicity, induction of oxidative stress, and disruption of critical cellular signaling pathways. Quantitative toxicity data for mammalian and aquatic organisms are summarized, and detailed protocols for key toxicological assays are provided. This guide is intended for researchers, scientists, and professionals in drug development and toxicology to support hazard identification and risk assessment.

Mechanisms of Toxicity

The toxicity of this compound is complex and largely attributed to its trivalent metabolite, methylarsonous acid (MMA(III)). While the pentavalent form, methylarsonic acid (MMA(V)), is less reactive, it serves as a precursor to the more hazardous trivalent form.

Metabolic Activation

Inorganic arsenic, upon entering the body, undergoes a metabolic process involving reduction and oxidative methylation. This pathway, which is intended to detoxify and facilitate excretion, paradoxically generates highly toxic intermediates. This compound (MMAV) is a key product in this pathway. A critical step in this metabolic cascade is the conjugation with glutathione (GSH). Arsenite (iAsIII) can form an arsenic triglutathione (ATG) complex, which is then methylated to produce monomethylarsonic diglutathione (MADG). This complex can be further methylated. The hydrolysis and oxidation of these glutathione complexes lead to the formation of MMA(V) and, importantly, the highly reactive MMA(III).[1][2][3]

Genotoxicity and Oxidative Stress

The trivalent metabolite, MMA(III), is a potent genotoxic agent.[4] Unlike pentavalent arsenicals, MMA(III) can directly induce DNA damage.[4] A primary mechanism underlying this genotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This imbalance between ROS production and cellular antioxidant defenses can cause oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which can lead to mutations if not repaired.[5][6] Studies have shown that chronic exposure to MMA(III) can induce an acquired malignant phenotype in cells, associated with oxidative DNA damage, irrespective of the cell's ability to further methylate arsenic.[4]

Disruption of Cellular Signaling Pathways

This compound's toxic metabolites can interfere with essential cellular signaling cascades that regulate cell growth, proliferation, and survival.

IL-7/STAT5 Pathway: The Interleukin-7 (IL-7) signaling pathway is critical for the development and homeostasis of T-cells.[7] The trivalent metabolite MMA(III) has been shown to be a potent inhibitor of this pathway. At environmentally relevant concentrations (as low as 50 nM), MMA(III) suppresses the phosphorylation of key signaling proteins JAK1, JAK3, and STAT5.[7] This disruption inhibits the downstream signaling required for T-cell development and proliferation, highlighting a significant immunotoxic potential.[7] Notably, MMA(III) is approximately 10 times more effective at suppressing this pathway than inorganic arsenite (As+3).[8]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism.[9][10] Various arsenicals have been shown to disrupt PI3K/Akt/mTOR signaling, contributing to carcinogenic processes.[9] The pathway is initiated by growth factors activating receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a host of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Arsenicals can aberrantly activate this pathway, contributing to uncontrolled cell growth.[9][11]

Quantitative Toxicity Data

The toxicity of this compound varies depending on the specific salt form (e.g., monosodium or disodium), the organism, and the route of exposure.

Table 1: Mammalian Acute Toxicity Data

| Chemical Form | Test Species | Route | LD50 Value | Reference(s) |

| Disodium this compound | Rat | Oral | 821 mg/kg | [12] |

| Methylarsonic Acid | Rat | Oral | 961 mg/kg | [13] |

| MSMA (formulation) | Rat | Oral | >5,000 mg/kg | [14] |

| Disodium this compound | Rabbit | Dermal | 10,000 mg/kg | [12] |

| Disodium this compound | Rat | Inhalation | LC50 >22,100 mg/m³ (4h) | [12] |

Table 2: Aquatic Ecotoxicity Data

| Chemical Form | Test Species | Duration | LC50 / EC50 Value | Reference(s) |

| Monosodium this compound | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | >167 mg/L | [15] |

| Monosodium this compound | Cutthroat Trout (Salmo clarki) | 96 hours | >100 mg/L | [16] |

| Monosodium this compound | Red Swamp Crawfish (Procambarus clarkii) | 96 hours | 1099 mg/L | [17] |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of toxicological endpoints. Below are detailed methodologies for two key types of experiments cited in the evaluation of this compound.

Acute Oral Toxicity Testing (Based on OECD Guideline 401 Principles)

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[19] Its primary output is the median lethal dose (LD50). Although OECD TG 401 has been officially deleted and replaced by alternative methods that use fewer animals (e.g., OECD 420, 423, 425), its principles form the basis of historical data.[19][20][21][22][23]

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration. Test Animals: Typically, young adult rats of a standard laboratory strain are used. At least 5 rodents per dose level are employed.[19] Housing and Feeding: Animals are housed in controlled conditions (22°C ± 3°C; 30-70% humidity) with a standard diet and drinking water available ad libitum.[19] Procedure:

-

Preliminary/Range-Finding Test: A preliminary study may be conducted on a small number of animals to determine the appropriate dose range for the main study.

-

Main Study:

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Animals are fasted prior to dosing to promote absorption.

-

The substance is administered orally using a stomach tube (gavage).

-

A control group receives the vehicle (e.g., water or corn oil) only.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes for at least 14 days.[19]

-

Pathology: All animals (those that die during the study and survivors sacrificed at the end) undergo a gross necropsy to identify any pathological changes in tissues and organs.[19]

-

Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis, based on the mortality observed at each dose level.[19]

Single Cell Gel Electrophoresis (Comet) Assay

The Comet Assay is a sensitive and rapid method for detecting DNA damage (such as single- and double-strand breaks and alkali-labile sites) in individual cells.[18] The alkaline (pH > 13) version is most commonly used for genotoxicity testing.[18]

Objective: To quantify DNA damage in individual cells following exposure to a potential genotoxic agent. Procedure:

-

Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: The slides are immersed in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer (pH > 13). This unwinds the DNA, converting alkali-labile sites into single-strand breaks.[18]

-

Electrophoresis: An electric field is applied. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains within the nucleoid "head."

-

Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Visualization and Scoring: Slides are viewed using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software, measuring parameters like tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in tail).

References

- 1. govinfo.gov [govinfo.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Reproductive and developmental toxicity of arsenic in rodents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Toxicological evaluation of naringin: Acute, subchronic, and chronic toxicity in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disodium this compound | CH3AsNa2O3 | CID 8947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Good Outcomes Despite High Urinary Arsenic Concentrations from Overdose with Crabgrass Killer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 12. echa.europa.eu [echa.europa.eu]

- 13. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. global2000.at [global2000.at]

- 17. database.ich.org [database.ich.org]

- 18. Reproductive and developmental toxicity of metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substances restricted under REACH - ECHA [echa.europa.eu]

- 20. Six-month toxicity study of oral administration of D-003 in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. Evaluate the Evidence to Examine Non-Cancer Effects [atsdr.cdc.gov]

- 23. Search for chemicals - ECHA [echa.europa.eu]

Biodegradation Pathways of Methylarsonate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of methylarsonate (MA) in the soil environment. This compound, an organoarsenical compound, has been used as a pesticide and its fate in soil is of significant environmental and toxicological concern. This document details the microbial processes, enzymatic activities, and environmental factors that govern the transformation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows.

Core Biodegradation Pathways

This compound undergoes two primary microbial degradation pathways in soil: demethylation to inorganic arsenic and methylation to more volatile arsenic species. The predominant pathway is influenced by the soil's microbial community composition and prevailing redox conditions.

Demethylation Pathway

The demethylation of this compound is a critical pathway as it can lead to the formation of more toxic and mobile inorganic arsenic species. This process is often a two-step mechanism involving the sequential action of different microorganisms.

-

Reduction of this compound (MMA(V)) : The first step involves the reduction of pentavalent this compound (MMA(V)) to trivalent methylarsonous acid (MMA(III)). This reaction is carried out by MMA(V)-reducing bacteria, such as certain species of Burkholderia.

-

Demethylation of Methylarsonous Acid (MMA(III)) : The resulting MMA(III) is then demethylated to inorganic arsenite (As(III)) by a separate group of microorganisms, with species of Streptomyces having been identified as capable of this transformation.

In some cases, microorganisms like Mycobacterium neoaurum have been shown to demethylate both MMA(V) and MMA(III) to a mixture of arsenate (As(V)) and arsenite (As(III)).

Methylation Pathway

In contrast to demethylation, the methylation pathway involves the addition of methyl groups to this compound, ultimately leading to the formation of less toxic and more volatile arsenic compounds. This process is considered a detoxification mechanism for the microorganisms involved.

-

Reduction and Methylation to Dimethylarsinate (DMA) : this compound is first reduced to methylarsonous acid. This is followed by methylation to form dimethylarsinate (DMA).

-

Further Reduction and Methylation : DMA can be further reduced to dimethylarsinous acid and subsequently methylated to form trimethylarsine oxide, which can be converted to the volatile trimethylarsine gas. This multi-step methylation is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM).

Quantitative Data on this compound Degradation

The rate of this compound biodegradation is highly dependent on soil properties and environmental conditions. The following table summarizes available quantitative data.

| Soil Type | Temperature (°C) | Moisture Content | Redox Potential (Eh) | Half-life (days) | Degradation Products | Reference |

| Clay | 30 | Flooded | Reducing (-200 mV) | 25 | Arsenate, Cacodylic Acid | |

| Silt Loam | 30 | Flooded | Reducing (-200 mV) | 41 | Arsenate, Cacodylic Acid | |

| Sandy Loam | 30 | Flooded | Reducing (-200 mV) | 78 | Arsenate, Cacodylic Acid | |

| Field Conditions | Ambient | Variable | Fluctuating | ~350 | Arsenate, Cacodylic Acid | |

| Mollisol | Not Specified | Not Specified | Reducing (-200 mV) | Not Specified | Increased arsenite and methylated species | |

| Mollisol | Not Specified | Not Specified | Oxidizing (200 mV) | Not Specified | Decreased arsenic solubility, primarily arsenate |

Experimental Protocols

Soil Microcosm Study for this compound Degradation

This protocol outlines a laboratory experiment to quantify the degradation of this compound in soil and identify its transformation products.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a site with no recent history of arsenical herbicide application.

-

Sieve the soil through a 2 mm mesh to remove large debris.

-

Characterize the soil's physicochemical properties (pH, organic matter content, texture).

-

Adjust the soil moisture to 60% of its water-holding capacity.

2. Microcosm Setup:

-

Prepare replicate microcosms by placing 100 g of the prepared soil into 250 ml glass jars.

-

For sterile controls, autoclave a subset of the soil-filled jars.

-

Prepare an aqueous solution of this compound at a concentration relevant to field application rates.

-

Spike the soil in each microcosm with the this compound solution to achieve the target concentration.

-

Seal the jars with breathable parafilm and incubate in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

-

Sacrifice replicate microcosms at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

-

Extract arsenic species from the soil using an appropriate extraction solution (e.g., a mixture of phosphoric acid and potassium dihydrogen phosphate).

-

Analyze the extracts for this compound and its degradation products (arsenate, arsenite, dimethylarsinate) using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

HPLC-ICP-MS for Arsenic Speciation in Soil Extracts

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a suitable anion-exchange column.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for element-specific detection of arsenic.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a solution of ammonium nitrate or ammonium phosphate at a controlled pH is commonly employed to separate the different arsenic species.

-

Flow Rate: Typically in the range of 0.8-1.2 mL/min.

-

Injection Volume: 20-100 µL of the filtered soil extract.

3. ICP-MS Conditions:

-

RF Power: 1300-1550 W.

-

Plasma Gas Flow: 15-18 L/min.

-

Carrier Gas Flow: 0.8-1.2 L/min.

-

Monitored m/z: 75 (for arsenic).

4. Quantification:

-

Prepare calibration standards of this compound, arsenate, arsenite, and dimethylarsinate in the extraction solution.

-

Construct a calibration curve for each arsenic species by plotting the peak area against the concentration.

-

Quantify the concentration of each arsenic species in the soil extracts by comparing their peak areas to the respective calibration curves.

Concluding Remarks

The biodegradation of this compound in soil is a complex process mediated by diverse microbial communities. The transformation pathways, whether through demethylation to inorganic arsenic or methylation to volatile forms, have significant implications for the environmental fate and toxicity of arsenic. Understanding these pathways is crucial for developing effective bioremediation strategies for arsenic-contaminated soils. The experimental protocols provided in this guide offer a framework for researchers to investigate these processes further and to assess the environmental risks associated with this compound use. Future research should focus on isolating and characterizing the novel microorganisms and enzymes involved in these transformations and on elucidating the genetic basis of these important biodegradation pathways.

The History and Application of Methylarsonate Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonate herbicides, a class of organoarsenical compounds, have a long and complex history in agriculture and vegetation management. Primarily formulated as monosodium this compound (MSMA) and disodium this compound (DSMA), these herbicides were widely used for post-emergent control of grassy weeds and some broadleaf weeds in a variety of crops and turfgrass settings. Their efficacy, particularly against difficult-to-control weeds, made them a valuable tool for many years. However, concerns over the environmental fate of arsenic and its potential health impacts have led to significant restrictions on their use in many parts of the world. This technical guide provides an in-depth overview of the history, application, and mechanisms of action of this compound herbicides, with a focus on the scientific data and experimental protocols that have defined their use.

Historical Development and Use

The development of organic arsenical herbicides dates back to the mid-20th century. Initially, inorganic arsenicals like sodium arsenite were used, but their high toxicity to both plants and animals limited their widespread application.[1] The shift to organic forms like MSMA and DSMA offered reduced mammalian toxicity while maintaining potent herbicidal activity.[2]

These herbicides saw extensive use in cotton production, where they were instrumental in controlling problematic weeds like johnsongrass and nutsedge.[3] They were also widely applied on golf courses, sod farms, and for general non-crop weed control.[4] The use of MSMA on cotton was particularly significant, with specific regulations allowing for both over-the-top and directed spray applications at various growth stages.[4] However, due to the conversion of organic arsenicals to more toxic inorganic arsenic in the soil, regulatory bodies like the U.S. Environmental Protection Agency (EPA) began to phase out many of their uses starting in the late 2000s to mitigate risks of groundwater contamination.[5]

Quantitative Data on this compound Herbicides

The following tables summarize key quantitative data related to the application, efficacy, and environmental persistence of MSMA.

| Application Parameter | Cotton | Turfgrass (Golf Courses, Sod Farms) | Non-Crop Areas | Reference |

| Application Rate | 2.24 kg ai/ha (post-emergent directed spray) | 1-2 fl. oz. per 1,000 sq ft | 2.5 to 6 pints in 40-50 gallons of water per acre | [4] |

| Timing | Post-emergent, from 3 inches high to first bloom | Post-emergent, on actively growing weeds | Post-emergent, on young, actively growing weeds | [4] |

| Maximum Applications | Two per season | Varies by location and specific use | Not specified | [4] |

Table 1: Recommended Application Parameters for MSMA.

| Weed Species | Herbicide Treatment | Control Efficacy (%) | Growth Stage | Reference |

| Goosegrass (Eleusine indica) | MSMA + diuron | 98 | Mature | [3] |

| Palmer amaranth (Amaranthus palmeri) | MSMA | Antagonized glyphosate efficacy | Not specified | [3] |

| Johnsongrass (Sorghum halepense) | MSMA | Effective control | Actively growing | [3] |

| Dallisgrass (Paspalum dilatatum) | MSMA | Effective control | Actively growing | [6] |

| Crabgrass (Digitaria spp.) | MSMA | Effective control | Actively growing | [6] |

Table 2: Efficacy of MSMA on Various Weed Species.

| Environmental Parameter | Value | Conditions | Reference |

| Soil Half-life (MSMA) | 55 days | Not specified | [7] |

| Soil Half-life (Primary Metabolite) | 88 days | Not specified | [7] |

| Sorption | Rapidly sorbed to soil | Column study | [8] |

| Metabolites in Soil | Dimethylarsinic acid (DMA), arsenate | Column study | [8] |

Table 3: Environmental Fate of MSMA.

Experimental Protocols

Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a standard method for evaluating the efficacy of a herbicide in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

-

Select target weed species and a susceptible crop species for testing.

-

Plant seeds in 10 cm pots filled with a sterile potting mix.

-

Grow plants in a greenhouse with controlled temperature (25-30°C), humidity (50-70%), and a 16-hour photoperiod.

-

Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

-

Prepare a stock solution of the this compound herbicide (e.g., MSMA) at a known concentration.

-

Perform serial dilutions to create a range of treatment concentrations.

-

Apply the herbicide treatments to the plants at the 2-3 leaf stage using a calibrated laboratory sprayer. Ensure uniform coverage of the foliage.

-

Include an untreated control group for comparison.

3. Data Collection and Analysis:

-

Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

At 21 DAT, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 70°C for 48 hours and then record the dry weight.

-

Calculate the percent reduction in biomass for each treatment compared to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Determination of Arsenic in Soil by Hydride Generation Atomic Absorption Spectrometry

This protocol describes a method for quantifying the total arsenic content in soil samples.

1. Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Accurately weigh approximately 1 gram of the sieved soil into a digestion tube.

-

Add a mixture of nitric acid and sulfuric acid to the tube.

-

Digest the sample on a heating block until the solution is clear.

-

Allow the digest to cool and dilute it to a known volume with deionized water.

2. Hydride Generation:

-

Take an aliquot of the diluted digest and add a reducing agent, such as potassium iodide, to convert all arsenic to the As(III) state.

-

Introduce the reduced sample into a hydride generation system.

-

React the sample with a reducing agent, typically sodium borohydride, to convert the arsenic to volatile arsine gas (AsH₃).

3. Atomic Absorption Spectrometry:

-

Carry the generated arsine gas by an inert carrier gas (e.g., argon) into the atomizer of an atomic absorption spectrometer.

-

Measure the absorbance of the arsenic at its characteristic wavelength (193.7 nm).

-

Quantify the arsenic concentration in the sample by comparing its absorbance to a calibration curve prepared from arsenic standards.[7]

Signaling Pathways and Mechanism of Action

The herbicidal activity of methylarsonates is primarily attributed to their ability to induce oxidative stress and disrupt cellular functions. The proposed mechanism involves a cascade of events leading to rapid cell death.

Caption: Proposed mechanism of this compound herbicidal action.

Methylarsonates act as contact herbicides, causing rapid desiccation and necrosis of plant tissue.[2] The primary mode of action is believed to be the disruption of cell membrane integrity. This disruption is likely mediated by the generation of reactive oxygen species (ROS), which cause lipid peroxidation and subsequent leakage of cellular contents.[9][10]

Furthermore, arsenicals are known to interfere with cellular energy production. They can uncouple oxidative phosphorylation in mitochondria, thereby inhibiting the synthesis of ATP.[11] This is thought to occur through the inhibition of key enzymes, as trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in many enzymes, including those involved in cellular respiration.[12] The reduction in ATP, the primary energy currency of the cell, coupled with the loss of membrane integrity, ultimately leads to rapid cell death.

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Conclusion

This compound herbicides have played a significant role in weed management for several decades. Their effectiveness against a range of challenging weeds made them a popular choice in various agricultural and non-crop settings. However, a deeper understanding of their environmental fate and potential toxicological risks has led to a necessary re-evaluation and restriction of their use. The scientific data and experimental protocols outlined in this guide provide a technical foundation for understanding the historical context and scientific principles behind the application and mechanism of action of these herbicides. This knowledge is crucial for developing safer and more sustainable weed management strategies in the future.

References

- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. canr.msu.edu [canr.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. cdms.net [cdms.net]

- 5. docs.publicnow.com [docs.publicnow.com]

- 6. Mitochondrial bioenergetics is affected by the herbicide paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ROS generated from biotic stress: Effects on plants and alleviation by endophytic microbes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of monosodium methylarsonate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium methylarsonate (MSMA) is an organoarsenical compound that has been widely used as a post-emergent herbicide for the control of grassy and broadleaf weeds in various agricultural and non-crop settings.[1][2] Despite its efficacy, the presence of arsenic in its structure has raised significant environmental and health concerns, leading to increased regulatory scrutiny and restrictions on its use.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of MSMA, details the experimental methodologies for their determination, and explores its known metabolic pathways and cellular mechanisms of action.

Physical and Chemical Properties

The physical and chemical characteristics of monosodium this compound are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of these properties is presented in the tables below.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | Monosodium this compound | [4] |

| CAS Number | 2163-80-6 | [4] |

| Molecular Formula | CH₄AsNaO₃ | [4] |

| Molecular Weight | 161.95 g/mol | [3] |

| Appearance | White crystalline solid | [5] |

| Odor | Odorless | [5] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 113-116 °C | [5] |

| Boiling Point | Decomposes before boiling | [5] |

| Density | 1.4-1.6 g/cm³ (for solutions) | [5] |

| Water Solubility | 5.8 x 10⁵ mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Insoluble in most organic solvents | [5] |

| Vapor Pressure | 1.0 x 10⁻⁵ Pa at 25 °C | [5] |

| pKa₁ | 4.1 | [5] |

| pKa₂ | 9.02 | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -3.10 | [5] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like monosodium this compound follows standardized and internationally recognized methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.[6][7][8][9][10] These guidelines ensure data quality, consistency, and comparability across different laboratories and regulatory bodies.

Melting Point Determination

The melting point of a solid substance is determined using the capillary method as described in OECD Guideline 102 .

-

Principle: A small, finely ground sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.

-

Apparatus: Melting point apparatus with a heating block, capillary tubes, and a calibrated thermometer or temperature sensor.

-

Procedure:

-

A small amount of the dried and powdered MSMA is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the beginning of melting (first appearance of liquid) to the complete melting of the substance is recorded as the melting point.

-

Water Solubility

The water solubility of a substance is determined using the flask method, following OECD Guideline 105 .

-

Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: Constant temperature water bath or shaker, flasks, analytical balance, and a suitable analytical instrument for concentration measurement (e.g., HPLC-ICP-MS for organoarsenic compounds).

-

Procedure:

-

An excess amount of MSMA is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of MSMA in the clear aqueous phase is determined using a validated analytical method.

-

Dissociation Constants in Water (pKa)

The acid dissociation constant (pKa) is determined by potentiometric titration, as outlined in OECD Guideline 112 .

-

Principle: The pH of a solution of the substance is measured as a function of the volume of a standard titrant (acid or base) added. The pKa is the pH at which 50% of the substance is in its ionized form.

-

Apparatus: pH meter with a calibrated electrode, burette, and a constant temperature vessel.

-

Procedure:

-

A known concentration of MSMA is dissolved in water or a suitable solvent mixture.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa values are determined from the inflection points of the curve.

-

Vapor Pressure

The vapor pressure of a substance can be determined using the Knudsen effusion method, a technique suitable for compounds with low volatility, as described in OECD Guideline 104 .

-

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate of effusion.

-

Apparatus: Knudsen effusion cell, high-vacuum system, microbalance, and a constant temperature bath.

-

Procedure:

-

A small amount of MSMA is placed in the Knudsen effusion cell, which has a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss from the cell is measured over time using a sensitive microbalance.

-

The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and molecular weight of the substance.

-

Octanol-Water Partition Coefficient (Log Kₒw)

The n-octanol/water partition coefficient is determined using the shake-flask method, as detailed in OECD Guideline 107 .

-

Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentrations of the substance in both phases are then measured to determine the partition coefficient.

-

Apparatus: Separatory funnels, mechanical shaker, constant temperature bath, and a suitable analytical instrument for concentration measurement.

-

Procedure:

-

A known amount of MSMA is dissolved in either n-octanol or water.

-

This solution is then mixed with the other immiscible solvent in a separatory funnel.

-

The mixture is shaken in a constant temperature bath until equilibrium is reached.

-

The two phases are separated, and the concentration of MSMA in each phase is determined analytically.

-

The partition coefficient (Kₒw) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value is reported as Log Kₒw.

-

Signaling Pathways and Metabolic Fate

The herbicidal activity and environmental transformation of monosodium this compound involve complex biochemical processes. The following diagrams illustrate the key pathways.

Monosodium this compound acts as a herbicide by interfering with essential enzyme systems within the plant, leading to a slow metabolic disruption.[5] This inhibition of enzymatic activity results in a cessation of growth, followed by visible symptoms such as chlorosis (yellowing), browning, dehydration, and ultimately, plant death.[5]

In the soil environment, MSMA dissociates to form monomethylarsonic acid (MMA).[11] Soil microorganisms play a crucial role in the biotransformation of MMA.[12][13][14] This process involves two primary pathways: demethylation, which converts MMA to the more toxic inorganic arsenate (AsV), and methylation, which leads to the formation of dimethylarsinic acid (DMAA).[3][12][13]

At the cellular level, arsenic compounds, including the metabolites of MSMA, are known to impact various signaling pathways that regulate cell fate.[15][16][17] Studies have shown that arsenicals can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in signaling cascades that can lead to apoptosis (programmed cell death).[17] Conversely, arsenic compounds have been observed to inhibit the Akt signaling pathway, a key regulator of cell survival.[17] The modulation of these pathways is a critical aspect of the toxicological effects of arsenicals.

The investigation of herbicide metabolism in plants or soil typically follows a structured experimental workflow.[1] This process begins with the cultivation of the target organism (e.g., plants) and treatment with the herbicide. Subsequently, the parent compound and its metabolites are extracted from the biological matrix. Analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are then employed for the separation and sensitive detection of the arsenic-containing species.[18] The final step involves data analysis to identify and quantify the metabolites, providing insights into the transformation pathways.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of monosodium this compound, outlined the standard experimental protocols for their determination, and presented the current understanding of its metabolic fate and cellular mechanisms of action. The information compiled herein serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a deeper understanding of this complex organoarsenical compound. The provided diagrams offer a visual representation of key processes, aiding in the conceptualization of its biological and environmental interactions. Further research into the specific enzymatic interactions and the full spectrum of signaling pathways affected by MSMA and its metabolites will continue to be an important area of investigation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. epa.gov [epa.gov]

- 3. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 4. Monosodium this compound [sitem.herts.ac.uk]

- 5. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Cărți [books.google.ro]

- 11. researchgate.net [researchgate.net]

- 12. Factors Affecting Degradation of MSMA in Soil | Weed Science | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

"methylarsonate speciation in aqueous solutions"

An In-depth Technical Guide on the Speciation of Methylarsonates in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic is a naturally occurring metalloid that exists in various inorganic and organic forms, with its toxicity and mobility being highly dependent on its chemical speciation. Methylated arsenic species, such as monomethylarsonate (MMA) and dimethylarsinate (DMA), are common metabolites of inorganic arsenic in biological systems and are also found in the environment. Understanding the speciation of these methylarsonates in aqueous solutions is crucial for assessing their toxicological impact, environmental fate, and for the development of effective analytical and remediation strategies.

This technical guide provides a comprehensive overview of the aqueous speciation of methylarsonates, focusing on monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)), as well as their more toxic trivalent analogues, monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)). The guide details their acid-base equilibria, presents experimental protocols for their speciation analysis, and includes visualizations of key chemical pathways and experimental workflows.

Acid-Base Equilibria of Methylarsonates

The speciation of methylarsonates in aqueous solutions is governed by their acid-dissociation constants (pKa values). These values determine the dominant form of the arsenic species at a given pH, which in turn influences their charge, solubility, and reactivity.

Quantitative Data on pKa Values

The following table summarizes the pKa values for common this compound species in water. These values are critical for predicting the behavior of these compounds in environmental and biological systems.

| Compound Name | Abbreviation | Formula | pKa1 | pKa2 |

| Monomethylarsonic Acid | MMA(V) | CH₃AsO(OH)₂ | 3.6 | 8.2 |

| Dimethylarsinic Acid | DMA(V) | (CH₃)₂AsO(OH) | 6.2 | - |

| Monomethylarsonous Acid | MMA(III) | CH₃As(OH)₂ | ~9.2 | - |

| Dimethylarsinous Acid | DMA(III) | (CH₃)₂AsOH | >9 (estimated) | - |

Note: The pKa values for trivalent methylarsenicals are less well-defined in the literature and can be influenced by the presence of other solutes.

Speciation Diagrams

The distribution of this compound species as a function of pH can be visualized using speciation diagrams. The following diagrams, generated using the DOT language, illustrate the dominant species of MMA(V) and DMA(V) across a range of pH values.

The Biomethylation of Arsenic to Methylarsonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biomethylation of inorganic arsenic is a critical metabolic pathway with profound implications for its toxicity and carcinogenicity. This technical guide provides an in-depth exploration of the core process of arsenic biomethylation, focusing on the enzymatic conversion of inorganic arsenic to methylarsonate. Historically considered a detoxification mechanism, recent evidence suggests that this pathway can also lead to the formation of more toxic and reactive trivalent methylated arsenic species. This document details the well-established Challenger pathway, the key enzymes involved, particularly arsenic (+3 oxidation state) methyltransferase (AS3MT), and provides comprehensive experimental protocols for the analysis of arsenic methylation. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of arsenic metabolism and its health effects.

The Biochemical Pathway of Arsenic Biomethylation

The primary pathway for the biomethylation of inorganic arsenic is the Challenger pathway, first proposed by Frederick Challenger. This pathway involves a series of alternating reduction and oxidative methylation steps. The process begins with the reduction of pentavalent arsenate (AsV) to trivalent arsenite (AsIII). Arsenite is then sequentially methylated to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).

The key steps in the formation of this compound are:

-

Reduction of Arsenate (AsV) to Arsenite (AsIII): Ingested or absorbed arsenate is reduced to the more toxic arsenite. This is a prerequisite for enzymatic methylation.

-

First Oxidative Methylation: Arsenite (iAsIII) is methylated to form monomethylarsonic acid (MAsV). This reaction is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT), utilizing S-adenosylmethionine (SAM) as the methyl donor.

-

Reduction of Monomethylarsonic Acid (MAsV) to Monomethylarsonous Acid (MAsIII): MAsV is then reduced to the trivalent monomethylarsonous acid.

This cycle of oxidative methylation and reduction continues to form dimethylated and, in some organisms, trimethylated arsenic species.

Key Enzyme: Arsenic (+3 oxidation state) Methyltransferase (AS3MT)

AS3MT is the principal enzyme responsible for the methylation of inorganic arsenic in mammals. It catalyzes the transfer of a methyl group from SAM to trivalent arsenic species. The activity of AS3MT is influenced by genetic polymorphisms, which can affect an individual's arsenic methylation capacity and susceptibility to arsenic-related diseases.

Quantitative Data

Table 1: Kinetic Parameters of Human Arsenic (+3 oxidation state) Methyltransferase (AS3MT)

| Substrate | Reductant | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Arsenite (iAsIII) | TR/Trx/NADPH | - | - | |

| Arsenite (iAsIII) | TR/Trx/NADPH + 1 mM GSH | 2.8 ± 0.6 | 130 ± 10 | |

| Methylarsonous Acid (MAsIII) | TR/Trx/NADPH | - | - | |

| Methylarsonous Acid (MAsIII) | TR/Trx/NADPH + 1 mM GSH | 1.9 ± 0.3 | 240 ± 10 | |

| Sodium Arsenite | - | 4.6 | - | |

| S-adenosyl-L-methionine (AdoMet) | - | 11.8 | - |

Note: Data for wild-type (wt) AS3MT. Km and Vmax values can vary based on the specific experimental conditions, including the type and concentration of reductant used.

Table 2: Urinary Arsenic Species Concentrations in Human Populations Exposed to Inorganic Arsenic

| Population/Study | Inorganic As (µg/g creatinine) | MMA (µg/g creatinine) | DMA (µg/g creatinine) | Total As (µg/g creatinine) | Reference |

| American Indians (Baseline) | - | - | - | 7.2 | |

| American Indians (Mean %) | 10.6% | 18.4% | 70.9% | - | |

| Bangladesh Residents | 16.8 (median, µg/L) | 13.7 (median, µg/L) | 88.6 (median, µg/L) | - |

Note: The distribution of arsenic species in urine can vary significantly among individuals and populations due to factors such as genetics, diet, and the level of arsenic exposure.

Table 3: AS3MT Gene Expression Changes Upon Arsenic Exposure

| Cell Line | Arsenic Concentration | Change in AS3MT mRNA Expression | Reference |

| Human peripheral blood mononuclear cells | Moderate vs. Low Exposure | Hypomethylation of promoter associated with higher arsenic exposure | |

| UROtsa/F35 (expresses rat AS3MT) | 1 µM iAsIII | Altered expression of 24 unique genes | |

| UROtsa/F35 (expresses rat AS3MT) | 50 µM iAsIII | Altered expression of 1389 unique genes | |

| Human Liver Cells (HepG2) | 0.5-10 µM Sodium Arsenite (20 days) | No significant change in AS3MT mRNA, but global DNA hypomethylation observed |

Experimental Protocols

In Vitro Assay for Arsenic Methylation

This protocol is adapted from methodologies used to assess the enzymatic activity of AS3MT in vitro.

Objective: To measure the conversion of inorganic arsenic to its methylated metabolites by AS3MT.

Materials:

-

Recombinant human AS3MT

-

Tris-HCl buffer (100 mM, pH 7.4)

-

S-adenosyl-L-methionine (SAM), radiolabeled ([³H]SAM) or non-radiolabeled

-

Arsenite (iAsIII) stock solution

-

Reducing agents: e.g., Glutathione (GSH), Thioredoxin (Trx), Thioredoxin Reductase (TR), NADPH

-

Reaction termination solution (e.g., 10% trichloroacetic acid or heat inactivation)

-

Analytical system for arsenic speciation (e.g., HPLC-ICP-MS)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the desired concentration of reducing agents, and recombinant AS3MT.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow for the reduction of the enzyme.

-

Initiate the reaction by adding the arsenite substrate and SAM. If using radiolabeled SAM, include it

Methodological & Application

Application Note: Analysis of Methylarsonate (MMA) and Other Arsenic Species Using High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

Audience: Researchers, scientists, and drug development professionals.